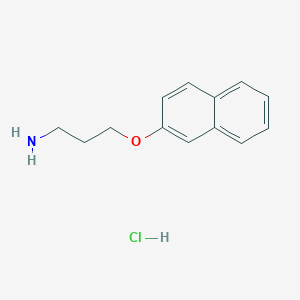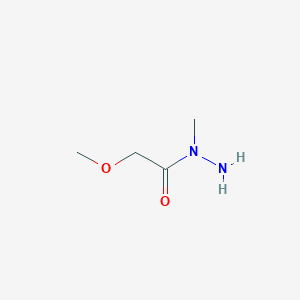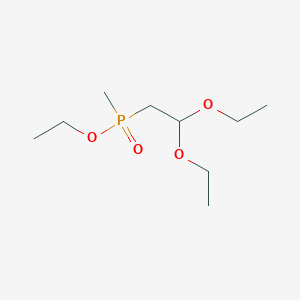
ethyl (2,2-diethoxyethyl)(methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-diethoxyethyl)(methyl)phosphinate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromoacetate as the alkylating agent, which reacts with diethyl phosphite in the presence of a base such as sodium hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Substituted phosphinates with different organic groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2,2-diethoxyethyl)(methyl)phosphinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the behavior of phosphate groups and interacting with enzymes and receptors involved in various metabolic pathways . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate can be compared with other similar compounds such as:
Methylphosphinic acid: Lacks the ethoxy groups and has different reactivity and applications.
Diethyl phosphite: A precursor in the synthesis of this compound, with different chemical properties.
Phosphine oxides: Oxidized derivatives with distinct chemical and biological activities.
Eigenschaften
IUPAC Name |
1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSWGMNNOBRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CP(=O)(C)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
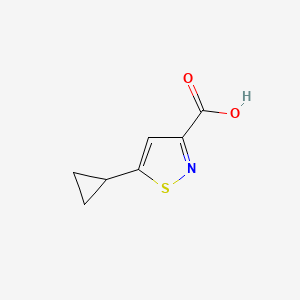
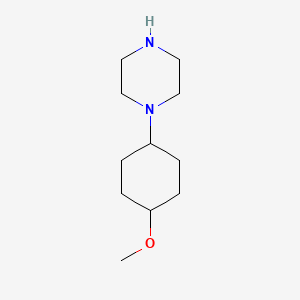
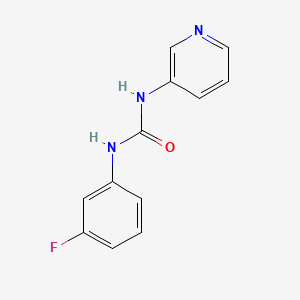
![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
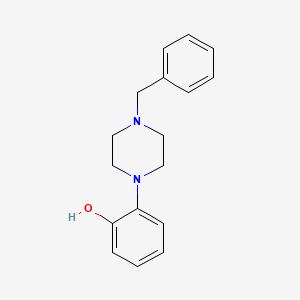
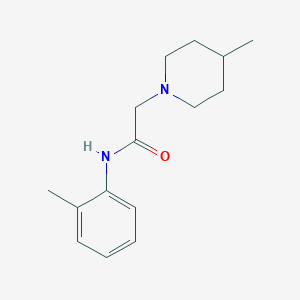
![4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)
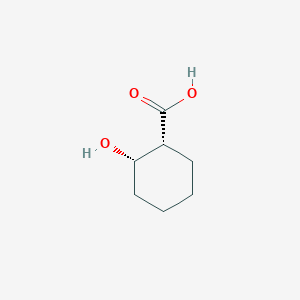
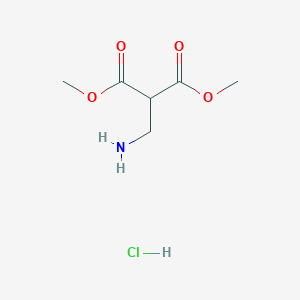
![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)
